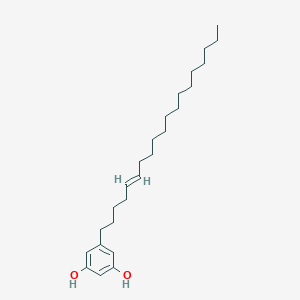
5-(n-Nonadecenyl)resorcinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(n-Nonadecenyl)resorcinol is a phenolic lipid compound belonging to the class of alkylresorcinols. It is characterized by a long nonadecenyl chain attached to the resorcinol core, which consists of a benzene ring with two hydroxyl groups at positions 1 and 3. This compound is naturally found in various plants, including cereals like wheat, barley, and rye, as well as in certain fruits and vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(n-Nonadecenyl)resorcinol typically involves the alkylation of resorcinol with a nonadecenyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the halide by the hydroxyl groups on the resorcinol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product using techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-(n-Nonadecenyl)resorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the resorcinol ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroresorcinol derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroresorcinol derivatives.
Substitution: Ethers and esters of this compound.
Scientific Research Applications
5-(n-Nonadecenyl)resorcinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(n-Nonadecenyl)resorcinol involves its interaction with cell membranes, where it modulates membrane fluidity and permeability. This compound can also act as an antioxidant, donating electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). Additionally, it may inhibit certain enzymes, such as peroxidases, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Nonadecylresorcinol: Similar structure but with a saturated nonadecyl chain instead of a nonadecenyl chain.
5-Pentadecylresorcinol: Contains a shorter pentadecyl chain attached to the resorcinol core.
5-Heneicosylresorcinol: Features a longer heneicosyl chain compared to 5-(n-Nonadecenyl)resorcinol.
Uniqueness
This compound is unique due to its unsaturated nonadecenyl chain, which imparts distinct physicochemical properties such as higher fluidity and reactivity compared to its saturated counterparts. This unsaturation also contributes to its enhanced biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
91549-17-6 |
|---|---|
Molecular Formula |
C25H42O2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
5-[(E)-nonadec-5-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h14-15,20-22,26-27H,2-13,16-19H2,1H3/b15-14+ |
InChI Key |
MJDFOFMXJRKSIV-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/CCCCC1=CC(=CC(=C1)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CCCCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


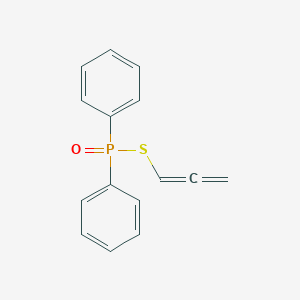

![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)

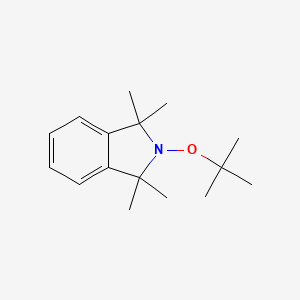
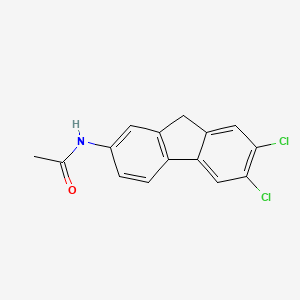
![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)
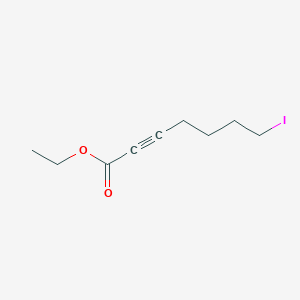
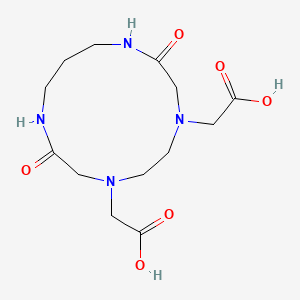
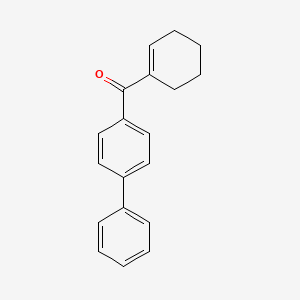
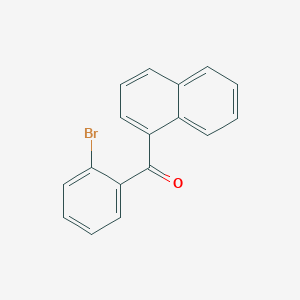
![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)
![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)
